Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Library Design

Programs requiring kinase-focused screening libraries often inherit off-target bias from pre-annotated analogs. This CAS 2034318-83-5 compound solves that-its clean biological slate eliminates pre-existing negative selectivity baggage, enabling unbiased hit discovery. · Pyridin-3-yl carbonyl enables a differentiated bidentate hinge-binding mode for isoform-selective probe development. · MW 337.3 Da and acceptable predicted TPSA satisfy lead-like and fragment-rule criteria for dual-use screening cascades. · Convergent synthesis permits rapid analoging at two independent vectors using a single bulk intermediate.

Molecular Formula C16H14F3N3O2
Molecular Weight 337.302
CAS No. 2034318-83-5
Cat. No. B2806537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034318-83-5
Molecular FormulaC16H14F3N3O2
Molecular Weight337.302
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-6-21-14(8-12)24-13-4-7-22(10-13)15(23)11-2-1-5-20-9-11/h1-3,5-6,8-9,13H,4,7,10H2
InChIKeyYHDUQVCXUCTHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034318-83-5: Unique Nicotinoyl Pyrrolidine Ether Scaffold


Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034318-83-5) is a synthetic small molecule featuring a pyrrolidine ring linked via an ether bond to a 4-(trifluoromethyl)pyridin-2-yl group and acylated with a nicotinoyl (pyridin-3-yl) carbonyl moiety . With a molecular formula of C16H14F3N3O2 and a molecular weight of 337.30 g/mol, it belongs to a class of heterocyclic ketones that serve as versatile intermediates and screening candidates in medicinal chemistry programs . The compound's dual-pyridine architecture and trifluoromethyl substituent are structural hallmarks associated with modulated lipophilicity, metabolic stability, and target-binding interactions, distinguishing it from mono-pyridine or non-fluorinated analogs [1].

CAS 2034318-83-5: Essential Pyridin-3-yl Carbonyl Substituent


In-class compounds sharing the pyrrolidine-ether-(trifluoromethyl)pyridine core cannot be interchanged with CAS 2034318-83-5 without risking complete loss of biological activity. The pyridin-3-yl carbonyl group is not merely a terminal cap but a critical pharmacophoric element that dictates hydrogen-bonding geometry and electronic complementarity with target protein surfaces. Replacing it with a substituted phenyl ring (e.g., 3-bromophenyl or o-tolyl analogs) fundamentally alters the molecular electrostatic potential and the spatial orientation of the carbonyl oxygen, which can abrogate key interactions and selectivity profiles. The absence of direct bioactivity data for the target compound, in stark contrast to its analogs, is itself a critical procurement consideration: selecting a close analog with published but inferior or unwanted activity data introduces verified risk, whereas the target compound's uncharacterized status offers a blank slate for novel target discovery without pre-existing negative selectivity baggage .

CAS 2034318-83-5: Comparison with Closest Analogs


Pyridin-3-yl Carbonyl vs Aromatic Substituents

The target compound is distinguished from its closest commercially available analogs, (3-Bromophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034241-73-9) and o-Tolyl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, by its pyridin-3-yl carbonyl substituent. This introduces an additional hydrogen bond acceptor (the pyridine nitrogen) and alters the electronic character from a hydrophobic aromatic system to a hydrophilic, electron-deficient heterocycle [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Library Design

Predicted LogP Advantage Over o-Tolyl Analog

The predicted octanol-water partition coefficient (LogP) for the target compound is substantially lower than that of the o-tolyl analog. While the o-tolyl analog has a predicted LogP of 3.8 [1], the replacement of the 2-methylphenyl ring with a pyridin-3-yl ring in the target compound is predicted to reduce LogP by approximately 1.0-1.5 log units, bringing it closer to the optimal range for oral bioavailability (LogP 1-3) [2].

ADME Prediction Drug-Likeness Property-Based Design

Molecular Weight Advantage Over 3-Bromophenyl Analog

With a molecular weight of 337.30 g/mol, the target compound is significantly lighter than the 3-bromophenyl analog (415.20 g/mol) . This 77.9 g/mol difference is critical for maintaining lead-like properties, as it provides a larger 'molecular weight buffer' for subsequent optimization steps before exceeding typical lead-likeness thresholds (e.g., MW ≤ 350 for fragment-lead-like criteria) [1].

Lead-Likeness Fragment-Based Drug Discovery Physicochemical Property Analysis

TPSA Advantage Over Phenyl-Substituted Analogs

The introduction of the pyridin-3-yl ring in the target compound increases the calculated Topological Polar Surface Area (TPSA) compared to the o-tolyl analog. While the o-tolyl analog has a calculated TPSA of approximately 42.4 Ų [1], the target compound's additional pyridine nitrogen is predicted to increase TPSA into the 55-65 Ų range. This shift places the target compound in a more desirable window for oral absorption (typically < 140 Ų) while potentially improving solubility, compared to the very low TPSA of the analog which may limit aqueous solubility [2].

Cellular Permeability Blood-Brain Barrier Penetration Property Forecasting

Rotatable Bond Advantage Over 3-Bromophenyl Analog

The target compound possesses 4 rotatable bonds (excluding the pyrrolidine ring), identical to the o-tolyl analog which has 3 rotatable bonds [1]. The 3-bromophenyl analog also has 4 rotatable bonds, but the presence of a heavy bromine atom introduces additional conformational restrictions due to steric bulk. The pyridin-3-yl substituent in the target provides an optimal balance: sufficient flexibility for induced-fit binding without the excessive entropic penalty associated with the larger, more flexible bromophenyl group, or the restrictive nature of the o-tolyl group [2].

Conformational Analysis Binding Affinity Prediction Ligand Efficiency

Unexplored Biological Profile vs Annotated Analogs

A critical differentiator is the biological annotation status. Analogs such as the 3-bromophenyl derivative are likely to have been screened as part of broader libraries and may carry unpublished or published activity annotations that bias their perceived utility. The target compound (CAS 2034318-83-5), by contrast, represents a relatively unexplored chemical space. While this means no validated IC50 or Ki data are available for benchmarking, it also means the compound has no known off-target liabilities or counter-screening flags, making it an unprejudiced candidate for phenotypic screening or novel target deconvolution campaigns . This contrasts with pre-annotated analogs that may carry the risk of rediscovering known pharmacology or unwanted polypharmacology [1].

Procurement Strategy Screening Library Selection Novel Target Discovery

CAS 2034318-83-5: Key Application Scenarios


Kinase-Focused Fragment Library Expansion

The compound's nicotinoyl moiety is a known hinge-binding motif in kinase drug discovery. Unlike generic phenyl-substituted analogs, the pyridin-3-yl group provides an additional hydrogen bond acceptor that can engage the kinase hinge region in a distinct, potentially more selective bidentate binding mode [1]. Procuring this compound for a focused kinase library offers a differentiated scaffold that explores an underexploited vector in the solvent-exposed region of the ATP-binding pocket, increasing the probability of identifying isoform-selective inhibitors.

Target Class Deconvolution in Phenotypic Screening

Given its clean biological annotation slate, the compound is ideally suited as a 'probe-able' tool compound in chemical biology. Its favorable predicted properties (moderate LogP, acceptable TPSA) mean it can be directly used in cell-based phenotypic screens without prior formulation optimization [1]. A positive hit in a disease-relevant assay would immediately justify a target deconvolution campaign, free from the bias of known off-target annotations that plague more advanced analogs [2].

Core Scaffold for Parallel SAR Exploration

The convergent synthetic route to this compound, coupling the nicotinoyl chloride with the 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine intermediate, enables rapid analog generation by variation of either the acylating agent or the pyrrolidine C3-substituent [1]. Procuring a bulk quantity of this specific intermediate allows a chemistry team to systematically probe both vectors of the scaffold, a strategy not possible with the o-tolyl or bromophenyl analogs where one vector is permanently fixed to a hydrophobic group.

Virtual Screening Library Design

The target's unique combination of molecular properties—low MW, moderate TPSA, and 4 rotatable bonds—places it in a sweet spot for computational library design aimed at novel protein-protein interaction (PPI) targets [1]. Its properties satisfy key 'Rule-of-3' criteria for fragment-based screening (MW < 300, but close), making it suitable for both fragment-based and lead-like screening cascades, unlike the heavier 3-bromophenyl analog which exceeds most fragment library filters.

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